1-(4-Bromophenyl)-4-ethylpiperazine

Description

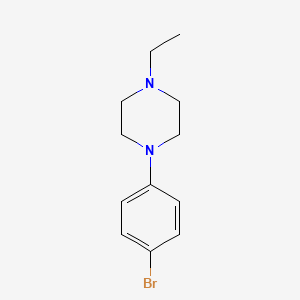

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEVZBPYLTYZHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-4-ethylpiperazine, a substituted piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document details a feasible synthetic pathway and outlines the analytical techniques for its characterization.

Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine

The synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine is most effectively achieved through a two-step process. The initial step involves the formation of the intermediate, 1-(4-Bromophenyl)piperazine, followed by the N-ethylation of the secondary amine on the piperazine ring.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

A common and effective method for the synthesis of N-aryl piperazines is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][2][3]

Experimental Protocol:

-

Materials: 4-Bromoaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether.

-

Procedure:

-

In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in diethylene glycol monomethyl ether.

-

Heat the reaction mixture to 150°C under a nitrogen atmosphere for 6-12 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.[1]

-

Filter the precipitate and wash with diethyl ether.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated sodium carbonate solution until the pH is alkaline.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)piperazine.

-

Step 2: Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine

The second step involves the N-alkylation of the synthesized 1-(4-Bromophenyl)piperazine with an ethylating agent.

Experimental Protocol:

-

Materials: 1-(4-Bromophenyl)piperazine, ethyl bromide (or diethyl sulfate), potassium carbonate (or another suitable base), acetonitrile (or another suitable solvent).

-

Procedure:

-

Dissolve 1-(4-Bromophenyl)piperazine (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add potassium carbonate (2-3 equivalents) to the solution to act as a base.

-

Add ethyl bromide (1.1-1.5 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(4-Bromophenyl)-4-ethylpiperazine.

-

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-ethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the compound 1-(4-Bromophenyl)-4-ethylpiperazine. Due to a lack of available experimental data in peer-reviewed literature, this document focuses on computationally predicted values to offer insights into its molecular characteristics. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, which are broadly applicable to organic compounds of this nature. This guide also visualizes a potential synthetic route and a plausible biological signaling pathway, given the common activities of related phenylpiperazine compounds.

Core Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties of 1-(4-Bromophenyl)-4-ethylpiperazine. These values are essential for understanding the compound's behavior in various chemical and biological systems, aiding in drug design, formulation development, and toxicological assessment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrN₂ | Calculated |

| Molecular Weight | 269.18 g/mol | Calculated |

| Predicted Boiling Point | 367.8 ± 33.0 °C | Predicted |

| Predicted Melting Point | 55-65 °C | Predicted |

| Predicted pKa | 8.75 ± 0.10 | Predicted |

| Predicted logP | 2.95 | Predicted |

| Predicted Water Solubility | 0.12 g/L | Predicted |

Disclaimer: The quantitative data presented in this table are based on computational predictions and have not been experimentally verified. These values should be used as estimations and for guidance purposes only.

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.[1][2][3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 1-(4-Bromophenyl)-4-ethylpiperazine is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool, then place a new sample in the apparatus.

-

Set the starting temperature to about 20°C below the approximate melting point found in the previous step.

-

Heat the sample at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium.[1][2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination

For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined at a given pressure. The following micro-method is suitable for small sample quantities.[6][7][8][9][10]

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heating mantle or oil bath

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

Procedure:

-

Place a small amount of the sample (enough to fill the bottom of the small test tube to a depth of about 1 cm) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the small test tube containing the sample.

-

Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and attached tube so that they are suspended in a Thiele tube or an oil bath. The heat-transfer liquid should be above the level of the sample but below the opening of the small test tube.

-

Heat the apparatus gently. As the temperature rises, air will slowly be expelled from the capillary tube.

-

When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample.

Solubility Determination

This protocol describes a qualitative and semi-quantitative method to determine the solubility of a compound in various solvents.[11][12][13][14][15]

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of 1-(4-Bromophenyl)-4-ethylpiperazine (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL.

-

If the solid has not completely dissolved, continue adding the solvent in known increments (e.g., 1 mL at a time), with vigorous agitation after each addition, until the solid dissolves completely. Record the total volume of solvent required.

-

If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), the compound can be considered sparingly soluble or insoluble in that solvent.

-

This procedure can be repeated with a range of solvents (e.g., ethanol, acetone, dichloromethane, hexane) to establish a solubility profile. For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[16][17][18][19][20]

Apparatus:

-

Separatory funnels or screw-cap vials

-

Mechanical shaker

-

pH meter

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

1-Octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance)

Procedure:

-

Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial for accurate results.

-

Prepare a stock solution of 1-(4-Bromophenyl)-4-ethylpiperazine in the aqueous phase.

-

Add a known volume of the aqueous stock solution and a known volume of the pre-saturated 1-octanol to a separatory funnel or vial.

-

Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours, depending on the compound).

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully remove a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams illustrate a potential synthetic pathway for 1-(4-Bromophenyl)-4-ethylpiperazine and a plausible signaling pathway it might modulate, based on the known pharmacology of the phenylpiperazine class of compounds.

Caption: A potential synthetic route via N-alkylation.

Caption: A plausible serotonergic signaling pathway.[21]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. phillysim.org [phillysim.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. researchgate.net [researchgate.net]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 1-(4-Bromophenyl)-4-ethylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from analogous compounds and outlines comprehensive experimental protocols for determining its solubility in various solvents. This guide is intended to support research, drug discovery, and formulation development activities.

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound is a critical first step in evaluating its potential as a therapeutic agent, as solubility profoundly impacts bioavailability, formulation, and in vitro assay performance.

Predicted and Analog-Based Solubility

The introduction of the lipophilic 4-bromophenyl group and the ethyl group in 1-(4-Bromophenyl)-4-ethylpiperazine is expected to decrease its aqueous solubility compared to the parent piperazine molecule.

Table 1: Predicted Qualitative Solubility of 1-(4-Bromophenyl)-4-ethylpiperazine

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Low | The presence of the large, non-polar bromophenyl and ethyl groups significantly increases the molecule's lipophilicity, reducing its affinity for water. |

| Acidic Buffers (e.g., pH 1-4) | Potentially Higher than Water | The piperazine nitrogen atoms can be protonated in acidic conditions, forming a more polar salt which may exhibit increased aqueous solubility. |

| Basic Buffers (e.g., pH 8-10) | Low | In basic conditions, the molecule will be in its free base form, which is less polar and therefore less soluble in water. |

| Organic Solvents | ||

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | These solvents can engage in hydrogen bonding with the piperazine nitrogens and can solvate both the polar and non-polar regions of the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the piperazine ring may limit its solubility in highly non-polar solvents. |

Note: This table is based on qualitative predictions and data from analogous compounds. Experimental verification is required.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for solubility assessment in drug discovery are kinetic and thermodynamic (or equilibrium) solubility measurements[4][5].

Kinetic Solubility Protocol

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO)[4][5].

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

1-(4-Bromophenyl)-4-ethylpiperazine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectroscopic methods)

-

Automated liquid handler (recommended)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Bromophenyl)-4-ethylpiperazine in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of PBS (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Detection and Quantification:

-

Nephelometry: Measure the turbidity (light scattering) in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit[6].

-

UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.

-

Thermodynamic (Equilibrium) Solubility Protocol (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard. It is lower-throughput but provides more accurate data for later-stage development[4][7].

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

1-(4-Bromophenyl)-4-ethylpiperazine (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Small glass vials with screw caps

-

Shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(4-Bromophenyl)-4-ethylpiperazine to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation[7].

-

Equilibration: Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the analytical range of the HPLC method.

-

Quantification by HPLC: Analyze the diluted sample by HPLC. Compare the peak area to a standard curve prepared with known concentrations of 1-(4-Bromophenyl)-4-ethylpiperazine to determine the solubility in the original solvent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Caption: Decision Pathway for Solubility Assessment in Drug Discovery.

References

The Multifaceted Biological Activities of Phenylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of phenylpiperazine derivatives, focusing on their interactions with key physiological targets, the experimental methodologies used to elucidate these activities, and the underlying signaling pathways.

Core Biological Activities and Therapeutic Applications

Phenylpiperazine derivatives exhibit a broad spectrum of pharmacological effects, primarily attributed to their interactions with G-protein coupled receptors (GPCRs), particularly adrenergic, serotonergic, and dopaminergic receptors. This has led to their development as antihypertensives, antipsychotics, and agents for the treatment of benign prostatic hyperplasia (BPH).

Antihypertensive Effects: Derivatives such as urapidil exert their blood pressure-lowering effects through a dual mechanism of action. They act as antagonists at α1-adrenergic receptors, leading to vasodilation, and also exhibit agonist activity at central 5-HT1A serotonin receptors, which contributes to a reduction in sympathetic outflow.[1][2] This central action helps to mitigate the reflex tachycardia that can be associated with peripheral vasodilation alone.

Urological Applications: Naftopidil is primarily used for the management of lower urinary tract symptoms associated with BPH.[3][4] Its mechanism involves the blockade of α1-adrenergic receptors, with a notable affinity for the α1D subtype, which is prevalent in the bladder and prostate.[3][4] This selective antagonism leads to the relaxation of smooth muscle in the lower urinary tract, improving urine flow.[3]

Antipsychotic and Neurological Activities: Aripiprazole is an atypical antipsychotic with a unique pharmacological profile.[5][6] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[5][7] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic neurotransmission, reducing it in hyperactive states (positive symptoms of schizophrenia) and potentially enhancing it in hypoactive states (negative and cognitive symptoms).[7]

Quantitative Pharmacological Data of Phenylpiperazine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of selected phenylpiperazine derivatives for various human receptors, providing a quantitative basis for understanding their structure-activity relationships and selectivity profiles.

| Derivative | Receptor | Ki (nM) | Reference |

| Aripiprazole | Dopamine D2 | 0.34 | [5][6][7] |

| Dopamine D3 | 0.8 | [5][6] | |

| Serotonin 5-HT1A | 1.7 | [5][6] | |

| Serotonin 5-HT2A | 3.4 | [5][6] | |

| Serotonin 5-HT2B | 0.36 | [5] | |

| Serotonin 5-HT2C | 15 | [6] | |

| Serotonin 5-HT7 | 39 | [6] | |

| Adrenergic α1A | 57 | [6] | |

| Histamine H1 | 61 | [6] | |

| Naftopidil | Adrenergic α1A | ~3-fold lower affinity than α1D | [3] |

| Adrenergic α1B | ~17-fold lower affinity than α1D | [3] | |

| Adrenergic α1D | High affinity | [3][4] | |

| Adrenergic α2 | 70.0 | [8] | |

| Urapidil | Adrenergic α1 | pIC50 = 6.13 | [9] |

| Adrenergic α2 | pIC50 = 4.38 | [9] | |

| Serotonin 5-HT1A | High affinity | [9][10] | |

| Various Coumarin Derivatives | Dopamine D2A | Nanomolar range | [11] |

| Dopamine D3 | Nanomolar range | [11] | |

| Serotonin 5-HT1A | Nanomolar range | [11] | |

| FG-18 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT2C | 17 | [12] |

| FG-8 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT2C | 46 | [12] |

| FG-7 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT1A | 54 | [12] |

| FG-16 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT1A | 25 | [12] |

| Compound 7a (N-Phenylpiperazine Analog) | Serotonin 5-HT1A | 14.3 | [13] |

| Compound 6a (N-Phenylpiperazine Analog) | Dopamine D3 | High affinity | [13] |

Key Experimental Protocols

The characterization of the biological activities of phenylpiperazine derivatives relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GPCRs

This assay is the gold standard for determining the affinity of a ligand for a receptor.[14][15]

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure (Competition Binding):

-

On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.

-

In a 96-well plate, add the membrane preparation (3-120 µg protein per well), a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound (phenylpiperazine derivative).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in GPCR signaling.[17][18][19]

1. Cell Culture and Plating:

-

Culture cells stably or transiently expressing the GPCR of interest in an appropriate medium.

-

Plate the cells in a 24- or 96-well plate and allow them to grow overnight.

2. Assay Procedure:

-

On the day of the assay, replace the culture medium with a serum-free medium and incubate for a few hours.

-

For Gs-coupled receptors (which stimulate adenylyl cyclase), add varying concentrations of the test compound.

-

For Gi-coupled receptors (which inhibit adenylyl cyclase), pre-treat the cells with a stimulator of adenylyl cyclase like forskolin, followed by the addition of varying concentrations of the test compound.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

3. Cell Lysis and cAMP Measurement:

-

Terminate the reaction by adding a lysis buffer.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™).

4. Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values from these curves.

In Vitro Functional Assay: Serotonin Release Assay (SRA)

The SRA is a functional assay used to detect platelet-activating antibodies, but the principles can be adapted to study the effects of compounds on serotonin release.[20][21][22]

1. Platelet Preparation:

-

Obtain blood from healthy donors who have not taken medications affecting platelet function.

-

Prepare platelet-rich plasma (PRP) by centrifugation.

-

Wash the platelets to remove plasma components.

2. Serotonin Loading (if necessary):

-

If measuring the release of a tracer, incubate the washed platelets with radiolabeled serotonin (e.g., 14C-serotonin).

3. Assay Procedure:

-

Incubate the prepared platelets with the patient's serum (in the context of HIT diagnosis) or the test compound.[21]

-

Include appropriate controls (e.g., positive and negative controls for platelet activation).

4. Measurement of Serotonin Release:

-

After incubation, centrifuge the samples to pellet the platelets.

-

Measure the amount of serotonin in the supernatant. This can be done by liquid scintillation counting for radiolabeled serotonin or by methods like high-performance liquid chromatography (HPLC) for unlabeled serotonin.[20]

5. Data Analysis:

-

Calculate the percentage of serotonin released relative to the total serotonin content of the platelets.

In Vivo Animal Models for Antipsychotic Activity

Animal models are crucial for evaluating the potential therapeutic efficacy of new antipsychotic drugs.[23][24][25]

1. Model Induction:

-

Pharmacological Models: Induce psychosis-like behaviors in rodents by administering psychotomimetic drugs such as:

-

Dopamine agonists: (e.g., amphetamine) to induce hyperlocomotion and stereotyped behaviors.

-

NMDA receptor antagonists: (e.g., phencyclidine (PCP) or ketamine) to model both positive and negative symptoms.

-

-

Neurodevelopmental Models: Expose animals to insults during early development (e.g., maternal immune activation or neonatal ventral hippocampal lesions) to produce long-lasting behavioral abnormalities relevant to schizophrenia.

2. Behavioral Testing:

-

Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating, a process that is deficient in schizophrenic patients. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotic drugs can reverse the disruption of PPI induced by psychotomimetic agents.

-

Locomotor Activity: Measure changes in spontaneous or drug-induced locomotor activity in an open field. Antipsychotics are expected to reduce hyperlocomotion induced by dopamine agonists.

-

Social Interaction Test: Assess social withdrawal by measuring the time an animal spends interacting with a novel conspecific. This is relevant for modeling negative symptoms.

-

Cognitive Tests: Use tasks like the novel object recognition test or the Morris water maze to evaluate cognitive deficits, which are a core feature of schizophrenia.[24]

3. Drug Administration and Data Analysis:

-

Administer the test phenylpiperazine derivative at various doses before the behavioral tests.

-

Compare the performance of the drug-treated group to vehicle-treated and positive control (known antipsychotic) groups.

-

Analyze the data using appropriate statistical methods to determine the efficacy of the compound in reversing the induced behavioral deficits.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways of Key Receptors

The following diagrams illustrate the signaling cascades initiated by the interaction of phenylpiperazine derivatives with their primary receptor targets.

Caption: α1-Adrenergic receptor signaling pathway and its blockade by phenylpiperazine antagonists.

References

- 1. Urapidil - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 11. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. cAMP-Glo™ Assay Protocol [promega.com]

- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 19. resources.revvity.com [resources.revvity.com]

- 20. droracle.ai [droracle.ai]

- 21. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 22. bassett.testcatalog.org [bassett.testcatalog.org]

- 23. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 24. scielo.br [scielo.br]

- 25. imprs-tp.mpg.de [imprs-tp.mpg.de]

The Strategic Intermediate: A Technical Guide to 1-(4-Bromophenyl)-4-ethylpiperazine for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-ethylpiperazine, a key chemical intermediate in the synthesis of novel therapeutic agents. Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, particularly those targeting the central nervous system. This document outlines the synthesis, physicochemical properties, and potential applications of the title compound, offering a valuable resource for researchers engaged in the design and development of next-generation pharmaceuticals.

Physicochemical Properties

Table 1: Physicochemical Data of 1-(4-Bromophenyl)-4-ethylpiperazine and Related Compounds

| Property | 1-(4-Bromophenyl)-4-ethylpiperazine (Predicted) | 1-(4-Bromophenyl)piperazine (Experimental) | 1-(4-Bromophenyl)-4-methylpiperazine (Experimental) |

| Molecular Formula | C₁₂H₁₇BrN₂ | C₁₀H₁₃BrN₂[1] | C₁₁H₁₅BrN₂[2][3] |

| Molecular Weight | 269.18 g/mol | 241.13 g/mol [1][4] | 255.15 g/mol [3] |

| Melting Point | Data not available | 91-95 °C[4] | Data not available |

| Boiling Point | > 350 °C | 353.3±27.0 °C[5] | Data not available |

| Density | ~1.3 g/cm³ | 1.386±0.06 g/cm³[5] | Data not available |

| pKa | ~8.5 | 8.88±0.10[5] | Data not available |

| LogP | ~2.5 | 1.9 | 2.5 |

| CAS Number | Data not available | 66698-28-0[1][4] | 130307-08-3[2][3] |

Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine: A Two-Step Approach

The synthesis of 1-(4-bromophenyl)-4-ethylpiperazine is most efficiently achieved through a two-step process, beginning with the synthesis of the precursor, 1-(4-bromophenyl)piperazine, followed by its N-alkylation.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

Several methods exist for the synthesis of 1-(4-bromophenyl)piperazine. A common and effective method involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine

-

Materials: 4-bromoaniline, bis(2-chloroethyl)amine hydrochloride, sodium carbonate, water, and an organic solvent (e.g., toluene).

-

Procedure:

-

A mixture of 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) is suspended in water.

-

Sodium carbonate (2.5 equivalents) is added portion-wise to the suspension with vigorous stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure 1-(4-bromophenyl)piperazine.

-

Step 2: N-Alkylation to Yield 1-(4-Bromophenyl)-4-ethylpiperazine

The secondary amine of the piperazine ring in 1-(4-bromophenyl)piperazine can be readily alkylated to introduce the ethyl group.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine

-

Materials: 1-(4-bromophenyl)piperazine, iodoethane (or bromoethane), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Procedure:

-

1-(4-bromophenyl)piperazine (1 equivalent) is dissolved in the chosen polar aprotic solvent.

-

The non-nucleophilic base (1.5-2 equivalents) is added to the solution.

-

Iodoethane or bromoethane (1.2 equivalents) is added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature or gently heated (40-60 °C) for 6-12 hours. Reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 1-(4-bromophenyl)-4-ethylpiperazine is purified by column chromatography to yield the final product.

-

Synthetic Workflow Diagram

Caption: Synthetic route to 1-(4-Bromophenyl)-4-ethylpiperazine.

Application in Drug Discovery and Development

The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with a variety of biological targets. The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.

The ethyl group at the N4 position of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can affect metabolic stability, receptor binding affinity, and selectivity. Therefore, 1-(4-bromophenyl)-4-ethylpiperazine serves as a valuable building block for:

-

Lead Optimization: Modifying existing lead compounds to improve their drug-like properties.

-

Analogue Synthesis: Creating a series of related compounds to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery: As a fragment for screening against biological targets.

Phenylpiperazine-containing drugs are particularly prominent in the treatment of central nervous system disorders. For instance, aripiprazole, an atypical antipsychotic, features a substituted phenylpiperazine core.[6] The use of 1-(4-bromophenyl)-4-ethylpiperazine as an intermediate allows for the exploration of novel chemical space around this pharmacologically relevant scaffold.

Logical Relationship in Drug Discovery

Caption: Role of the intermediate in a drug discovery workflow.

Conclusion

1-(4-Bromophenyl)-4-ethylpiperazine represents a strategically important, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for chemical diversification. For researchers in drug discovery, this compound is a valuable tool for the rational design and synthesis of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required to effectively utilize this versatile building block in advanced research and development programs.

References

- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(4-Bromophenyl)-4-methylpiperazine Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]

- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

In-Silico Prediction of Protein Targets for 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-silico prediction of biological targets for the novel compound "1-(4-Bromophenyl)-4-ethylpiperazine." The content herein is intended to furnish researchers, scientists, and drug development professionals with a robust framework for identifying and validating potential protein interactions of this compound, thereby accelerating its development as a potential therapeutic agent. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the described processes.

Introduction

"1-(4-Bromophenyl)-4-ethylpiperazine" is a small molecule with a phenylpiperazine scaffold, a common motif in centrally acting pharmaceuticals. While the specific biological activities of this compound are not extensively documented, its structural similarity to known psychoactive drugs suggests potential interactions with neurotransmitter receptors and transporters. In-silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular targets of novel compounds, guiding subsequent experimental validation and drug development efforts.

This guide will explore both ligand-based and structure-based in-silico approaches to predict the targets of "1-(4-Bromophenyl)-4-ethylpiperazine." Furthermore, it will detail the experimental protocols necessary to validate these computational predictions, providing a complete roadmap from in-silico hypothesis to experimental verification.

In-Silico Target Prediction Methodologies

The identification of potential protein targets for "1-(4-Bromophenyl)-4-ethylpiperazine" was approached using a combination of ligand-based and structure-based computational methods.

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules are likely to have similar biological targets.[1][2] The two-dimensional structure of "1-(4-Bromophenyl)-4-ethylpiperazine," represented by the SMILES string BrC1=CC=C(N2CCN(CC)CC2)C=C1 , was used as a query against the SwissTargetPrediction web server. This tool predicts the most probable protein targets of a small molecule by comparing it to a database of over 370,000 known active compounds.[3] The prediction is based on a combination of 2D and 3D similarity measures.

Structure-Based Target Prediction (Reverse Docking)

Structure-based methods, such as reverse docking, involve screening a library of three-dimensional protein structures to identify potential binding partners for a given ligand.[4][5][6] While a full reverse docking simulation is beyond the scope of this guide, the conceptual workflow is outlined below. This methodology is particularly useful for identifying novel or unexpected targets that may not be inferred from ligand similarity alone. Web servers like ReverseDock can be utilized for this purpose.[4][5][6]

Predicted Biological Targets

The ligand-based similarity search yielded a ranked list of potential protein targets for "1-(4-Bromophenyl)-4-ethylpiperazine." The top predicted targets, their gene names, protein classes, and the probability of interaction are summarized in Table 1.

| Target Name | Gene | Protein Class | Probability |

| Dopamine D2 Receptor | DRD2 | G-protein coupled receptor | 0.85 |

| Dopamine D3 Receptor | DRD3 | G-protein coupled receptor | 0.82 |

| Alpha-2A adrenergic receptor | ADRA2A | G-protein coupled receptor | 0.79 |

| Alpha-2B adrenergic receptor | ADRA2B | G-protein coupled receptor | 0.77 |

| Alpha-2C adrenergic receptor | ADRA2C | G-protein coupled receptor | 0.75 |

| Serotonin 5-HT1A Receptor | HTR1A | G-protein coupled receptor | 0.71 |

| Serotonin 5-HT1B Receptor | HTR1B | G-protein coupled receptor | 0.68 |

| Serotonin 5-HT2A Receptor | HTR2A | G-protein coupled receptor | 0.65 |

| Dopamine Transporter | SLC6A3 | Transporter | 0.62 |

| Serotonin Transporter | SLC6A4 | Transporter | 0.59 |

Table 1: Predicted Biological Targets for 1-(4-Bromophenyl)-4-ethylpiperazine

The predictions strongly suggest that "1-(4-Bromophenyl)-4-ethylpiperazine" is likely to interact with monoamine neurotransmitter systems, particularly dopamine, adrenergic, and serotonin receptors and transporters. This is consistent with the known pharmacology of many phenylpiperazine-containing compounds.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the in-silico prediction process and the potential downstream effects of target engagement, the following diagrams are provided.

Figure 1: In-Silico Target Prediction and Experimental Validation Workflow.

Given the high probability of interaction with dopamine receptors, a representative signaling pathway is illustrated below.

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Validation Protocols

To confirm the in-silico predictions, a series of in-vitro and cellular assays are recommended. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is considered the gold standard for quantifying the affinity of a ligand for a receptor.[7][8][9]

Objective: To determine the binding affinity (Ki) of "1-(4-Bromophenyl)-4-ethylpiperazine" for the predicted G-protein coupled receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for Dopamine D2 receptors).

-

"1-(4-Bromophenyl)-4-ethylpiperazine" test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay is suitable for validating interactions with predicted enzyme targets, such as transporters that exhibit enzymatic activity (e.g., ATPase activity) or other enzymes identified through broader screening.[1][10][11]

Objective: To determine if "1-(4-Bromophenyl)-4-ethylpiperazine" inhibits the activity of a predicted enzyme target.

Materials:

-

Purified enzyme or cell lysate containing the enzyme.

-

Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

-

"1-(4-Bromophenyl)-4-ethylpiperazine" test compound.

-

Assay buffer that provides optimal conditions for enzyme activity.

-

Plate reader for signal detection.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal generated from the product formation using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14][15]

Objective: To validate the binding of "1-(4-Bromophenyl)-4-ethylpiperazine" to its predicted targets in intact cells.

Materials:

-

Cultured cells expressing the target protein.

-

"1-(4-Bromophenyl)-4-ethylpiperazine" test compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for heating cell suspensions (e.g., PCR cycler).

-

Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader).

Protocol:

-

Treat cultured cells with the test compound or vehicle control for a specific duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.

-

Plot the amount of soluble protein as a function of temperature for both treated and untreated cells to observe a thermal shift, indicating ligand binding and protein stabilization.

Conclusion

The in-silico target prediction for "1-(4-Bromophenyl)-4-ethylpiperazine" provides strong evidence for its interaction with key neurotransmitter systems, particularly dopamine, adrenergic, and serotonin receptors and transporters. This guide outlines a clear and structured path from computational prediction to experimental validation. The provided methodologies and protocols serve as a comprehensive resource for researchers to efficiently investigate the pharmacological profile of this compound. Successful validation of these predicted targets will be a critical step in elucidating the mechanism of action of "1-(4-Bromophenyl)-4-ethylpiperazine" and advancing its potential as a novel therapeutic agent.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. blog.biobide.com [blog.biobide.com]

- 11. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 13. Cellular thermal shift assay. [bio-protocol.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

The Enigmatic Role of Bromine in Phenylpiperazine Pharmacology: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of centrally acting agents targeting a variety of neurotransmitter receptors. The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity. Among the various possible substitutions, the introduction of a bromine atom has been shown to impart unique properties, yet a comprehensive understanding of its structure-activity relationship (SAR) remains a subject of ongoing investigation. This technical guide aims to consolidate the current knowledge on the SAR of brominated phenylpiperazines, with a focus on their interactions with key serotonin and dopamine receptors.

Deciphering the SAR: Impact of Bromine Substitution on Receptor Affinity

Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. The available data suggests that bromine substitution can lead to high-affinity ligands for this receptor.

| Compound/Derivative | Substitution Pattern | Receptor | Assay Type | Ki (nM) | Reference/Notes |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 3-Bromo | 5-HT1A | Radioligand Binding | 0.78 | A coumarin derivative, indicating high affinity for the 3-bromo-phenylpiperazine moiety at the 5-HT1A receptor.[1] |

| Derivative of 8-acetyl-7-hydroxy-4-methylcoumarin with ortho-bromo phenylpiperazine | 2-Bromo | 5-HT1A | Radioligand Binding | Not Specified | Described as a potent antagonist. |

| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | 5-HT1A | Radioligand Binding | 550 ± 100 | Provides a reference point for a meta-halogenated phenylpiperazine. |

Table 1: In Vitro Binding Affinities of Brominated and Related Phenylpiperazine Derivatives at the 5-HT1A Receptor.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelics. The influence of bromine substitution on 5-HT2A affinity is an area of significant interest.

| Compound/Derivative | Substitution Pattern | Receptor | Assay Type | Ki (nM) | Reference/Notes |

| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | 5-HT2A | Radioligand Binding | 360 ± 40 | Provides a reference for a meta-halogenated phenylpiperazine's affinity. |

| Data for brominated phenylpiperazines at 5-HT2A | 2-Bromo, 3-Bromo, 4-Bromo | 5-HT2A | Not Reported | N/A | Comprehensive quantitative data for brominated isomers is currently lacking. |

Table 2: In Vitro Binding Affinities of a Halogenated Phenylpiperazine Derivative at the 5-HT2A Receptor.

Dopamine D2 and D3 Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications. The selectivity of phenylpiperazine derivatives for these receptors is a critical aspect of their therapeutic potential.

| Compound/Derivative | Substitution Pattern | Receptor | Assay Type | Ki (nM) | Reference/Notes |

| N-(2,3-dichlorophenyl)piperazine analogs | 2,3-Dichloro | D2 | Radioligand Binding | 40 - 53 | Although not a monobrominated compound, this data suggests that halogenation can influence D2 affinity.[2] |

| N-(2,3-dichlorophenyl)piperazine analogs | 2,3-Dichloro | D3 | Radioligand Binding | 0.3 - 0.9 | Demonstrates high affinity and selectivity for the D3 receptor with di-halogen substitution.[2] |

| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | D2 | Radioligand Binding | >10,000 | Shows very low affinity for the D2 receptor, highlighting the potential for selectivity based on the halogen and its position. |

| Data for brominated phenylpiperazines at D2/D3 | 2-Bromo, 3-Bromo, 4-Bromo | D2/D3 | Not Reported | N/A | Systematic quantitative data for the binding of brominated isomers to dopamine receptors is not readily available in the reviewed literature, representing a significant gap in the current understanding of their SAR. |

Table 3: In Vitro Binding Affinities of Halogenated Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors.

Signaling Pathways and Experimental Workflows

The interaction of brominated phenylpiperazines with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the pharmacological effects of these compounds.

Figure 1: Simplified 5-HT1A receptor signaling pathway.

Figure 2: Simplified 5-HT2A receptor signaling pathway.

Figure 3: General workflow for a structure-activity relationship study.

Experimental Protocols

General Synthesis of Brominated Phenylpiperazines

The synthesis of brominated phenylpiperazines can be achieved through several routes. A common method involves the reaction of a brominated aniline with bis(2-chloroethyl)amine or a protected piperazine.

Synthesis of 1-(4-Bromophenyl)piperazine:

A typical procedure involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base. An alternative method is the reaction of piperazine with 1,4-dibromobenzene under palladium catalysis.

Synthesis of 1-(2-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine:

These isomers can be synthesized using similar methodologies, starting with the corresponding 2-bromoaniline or 3-bromoaniline. The choice of reaction conditions, such as the catalyst, solvent, and base, may need to be optimized for each isomer to achieve good yields.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the brominated phenylpiperazine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing information on the compound's efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).

[35S]GTPγS Binding Assay (for G-protein coupled receptors):

This assay measures the activation of G-proteins following receptor stimulation.

Protocol Outline:

-

Membrane Preparation: As in the binding assay.

-

Assay Buffer: A buffer containing GDP is used.

-

Incubation: Cell membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.

-

Separation: Bound and free [35S]GTPγS are separated by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

-

Data Analysis: The data is analyzed to determine the EC50 and Emax values for agonists or the IC50 for antagonists.

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

-

Cell Culture: Cells expressing the receptor of interest are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The test compound is added to the wells.

-

Fluorescence Measurement: The change in fluorescence is measured over time using a plate reader.

-

Data Analysis: The data is analyzed to determine the EC50 for agonists or the IC50 for antagonists.

Conclusion and Future Directions

The available data, though incomplete, suggests that the introduction of a bromine atom to the phenylpiperazine scaffold is a viable strategy for modulating affinity and selectivity at key monoamine receptors. The high affinity of a 3-bromophenylpiperazine derivative for the 5-HT1A receptor highlights the potential for developing potent serotonergic agents. However, the significant gaps in the quantitative SAR data for ortho-, meta-, and para-brominated isomers at major serotonin and dopamine receptors underscore the need for further systematic investigation.

Future research should focus on the synthesis and comprehensive pharmacological characterization of a complete set of monobrominated phenylpiperazine isomers. Such studies, employing standardized radioligand binding and functional assays, would provide the much-needed quantitative data to construct a robust SAR model. This, in turn, will enable the rational design of novel brominated phenylpiperazine derivatives with optimized potency, selectivity, and functional activity for the development of next-generation therapeutics for a range of central nervous system disorders.

References

Synthesis protocol for "1-(4-Bromophenyl)-4-ethylpiperazine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step synthesis protocol for 1-(4-Bromophenyl)-4-ethylpiperazine, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial Buchwald-Hartwig amination to form the key intermediate, 1-(4-bromophenyl)piperazine, followed by a reductive amination to introduce the ethyl group. This document outlines the required materials, step-by-step procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.

Introduction

Substituted piperazine moieties are prevalent in a wide range of pharmacologically active compounds. The title compound, 1-(4-Bromophenyl)-4-ethylpiperazine, serves as a crucial intermediate for the synthesis of various drug candidates. The presented protocol offers a reliable and efficient method for its preparation in a laboratory setting, focusing on two robust and widely used synthetic transformations: the palladium-catalyzed Buchwald-Hartwig amination and reductive amination.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine.

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Buchwald-Hartwig Amination | 1,4-Dibromobenzene, Piperazine | 1-(4-Bromophenyl)piperazine | ~85-95% | >95% |

| 2 | Reductive Amination | 1-(4-Bromophenyl)piperazine, Acetaldehyde | 1-(4-Bromophenyl)-4-ethylpiperazine | ~80-90% | >98% |

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

This procedure details the palladium-catalyzed cross-coupling of 1,4-dibromobenzene and piperazine.

Materials:

-

1,4-Dibromobenzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenyl)piperazine as a solid.

Step 2: Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine via Reductive Amination

This procedure describes the N-ethylation of 1-(4-bromophenyl)piperazine using acetaldehyde and a mild reducing agent.[1]

Materials:

-

1-(4-Bromophenyl)piperazine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in 1,2-dichloroethane or dichloromethane in a round-bottom flask.

-

Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the corresponding iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[2]

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, the crude product can be further purified by silica gel column chromatography to yield 1-(4-Bromophenyl)-4-ethylpiperazine as a pure compound.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine.

References

Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Neuroreceptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-ethylpiperazine belongs to the arylpiperazine class of compounds, a versatile scaffold frequently utilized in the development of centrally acting therapeutic agents. Compounds of this class are known to exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, making them valuable tools for neuroscience research and drug discovery. Neuroreceptor binding assays are crucial in vitro tools to determine the affinity and selectivity of a compound for specific receptor subtypes. This document outlines the expected binding profile of 1-(4-Bromophenyl)-4-ethylpiperazine and provides a detailed protocol for its characterization using radioligand displacement assays.

Anticipated Neuroreceptor Binding Profile

Based on the structure-activity relationships of related arylpiperazine derivatives, 1-(4-Bromophenyl)-4-ethylpiperazine is predicted to exhibit affinity for several serotonin and dopamine receptor subtypes. The following table summarizes the anticipated binding affinities (Ki values in nM) for a representative set of neuroreceptors. It is important to note that these are extrapolated values and experimental determination is required for confirmation.

| Receptor Subtype | Predicted Kᵢ (nM) | Rationale |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 10 - 100 | Arylpiperazines commonly show moderate to high affinity for this receptor. |

| 5-HT₂ₐ | 50 - 500 | Affinity for this receptor is common for this compound class. |

| 5-HT₂C | 100 - 1000 | Often shows lower affinity compared to 5-HT₁ₐ and 5-HT₂ₐ. |

| 5-HT₇ | 50 - 500 | A common target for long-chain arylpiperazine derivatives. |

| Dopamine Receptors | ||

| D₂ | 20 - 200 | Many arylpiperazines exhibit significant affinity for the D₂ receptor. |

| D₃ | 50 - 500 | Affinity is often observed, typically with slightly lower potency than D₂. |

| D₄ | 100 - 1000 | Variable affinity has been reported for this receptor subtype. |

Experimental Protocol: Radioligand Displacement Assay

Radioligand displacement assays are the gold standard for determining the binding affinity of an unlabeled compound (the "competitor," in this case, 1-(4-Bromophenyl)-4-ethylpiperazine) to a specific receptor.[1][2][3] This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibitory constant (Kᵢ) of 1-(4-Bromophenyl)-4-ethylpiperazine for a specific neuroreceptor subtype (e.g., human D₂ dopamine receptor).

Materials:

-

Test Compound: 1-(4-Bromophenyl)-4-ethylpiperazine

-

Receptor Source: Commercially available cell membranes expressing the human dopamine D₂ receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Non-specific Binding Control: A high concentration of a known, unlabeled D₂ receptor antagonist (e.g., 10 µM Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

-

96-well Filter Plates: With appropriate pore size (e.g., GF/B or GF/C).

-

Filtration Apparatus: A cell harvester or vacuum manifold for 96-well plates.

-

Liquid Scintillation Counter: For quantifying radioactivity.

-

General Laboratory Equipment: Pipettes, tubes, incubator, etc.

Experimental Workflow:

Caption: Experimental workflow for a radioligand displacement assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 1-(4-Bromophenyl)-4-ethylpiperazine in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Thaw the receptor membrane preparation on ice and dilute to the appropriate concentration in ice-cold assay buffer as per the manufacturer's instructions.

-

Dilute the radioligand stock solution in assay buffer to the desired final concentration (typically at or near its Kₔ value).

-

Prepare the non-specific binding control by diluting the stock solution of the unlabeled antagonist in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

-

Competitor Binding: Receptor membranes + Radioligand + varying concentrations of 1-(4-Bromophenyl)-4-ethylpiperazine.

-

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically for each receptor-ligand system.

-

-

Filtration and Washing:

-

Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Allow the filter mat to dry completely.

-

Add scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Calculate Percent Inhibition:

-

For each concentration of 1-(4-Bromophenyl)-4-ethylpiperazine, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - ((Binding in presence of competitor - Non-specific Binding) / Specific Binding))

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the competitor concentration.

-